WDR5-IN-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

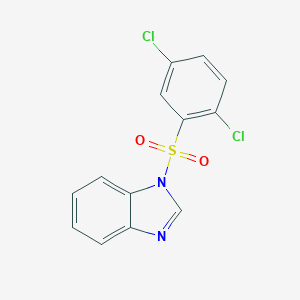

1-(2,5-dichlorophenyl)sulfonylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2O2S/c14-9-5-6-10(15)13(7-9)20(18,19)17-8-16-11-3-1-2-4-12(11)17/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXUHMEZESKEPKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501234112 | |

| Record name | 1-[(2,5-Dichlorophenyl)sulfonyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501234112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326901-92-2 | |

| Record name | 1-[(2,5-Dichlorophenyl)sulfonyl]-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=326901-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(2,5-Dichlorophenyl)sulfonyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501234112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

WDR5-IN-6 and its Analogs: A Technical Guide to their Mechanism of Action in Neuroblastoma

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroblastoma, a pediatric cancer of the developing sympathetic nervous system, is notoriously aggressive, particularly in cases of MYCN amplification. The protein WD repeat-containing protein 5 (WDR5) has emerged as a critical co-factor for the oncogenic activity of N-Myc. WDR5 interacts with N-Myc and facilitates its recruitment to chromatin, promoting the transcription of genes essential for tumor growth and survival. This document provides an in-depth technical overview of the mechanism of action of WDR5 inhibitors, such as WDR5-IN-6 and its analogs, in neuroblastoma. It details the molecular interactions, signaling pathways, and cellular consequences of WDR5 inhibition, supported by quantitative data and detailed experimental protocols.

The Role of WDR5 in Neuroblastoma Pathogenesis

WDR5 is a scaffold protein that plays a crucial role in the assembly and function of several protein complexes, most notably the Mixed Lineage Leukemia (MLL) histone methyltransferase complex. In the context of neuroblastoma, its interaction with the N-Myc oncoprotein is of paramount importance.

N-Myc, a transcription factor, drives the expression of a wide array of genes involved in cell proliferation, growth, and metabolism. However, N-Myc's ability to efficiently bind to the promoter regions of its target genes is dependent on its interaction with WDR5.[1] WDR5 acts as a molecular bridge, tethering N-Myc to chromatin at specific gene loci. This interaction is mediated through a conserved WDR5-binding motif (WBM) on N-Myc.

Furthermore, WDR5 is a core component of the MLL complex, which catalyzes the trimethylation of histone H3 at lysine 4 (H3K4me3), an epigenetic mark associated with active gene transcription. By recruiting the MLL complex to N-Myc target genes, WDR5 facilitates the creation of a local chromatin environment that is permissive for transcription, thereby amplifying N-Myc's oncogenic output.

A critical downstream target of the WDR5/N-Myc complex is the MDM2 gene.[2] MDM2 is an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for degradation. By upregulating MDM2 expression, the WDR5/N-Myc complex effectively suppresses the p53 pathway, thereby promoting cell survival and proliferation.

Mechanism of Action of WDR5 Inhibitors

WDR5 inhibitors can be broadly classified into two categories based on their binding site on the WDR5 protein:

-

WIN-site inhibitors: These molecules, such as OICR-9429, bind to the WDR5-interaction (WIN) site, a shallow groove on the surface of WDR5 that is crucial for its interaction with the MLL complex.

-

WBM-site inhibitors: These compounds, exemplified by compound 19, target the WDR5-binding motif (WBM) site, the pocket on WDR5 that directly interacts with N-Myc.[3][4]

While both classes of inhibitors disrupt the oncogenic functions of WDR5, their precise mechanisms and downstream effects can differ.

WBM-site inhibitors , like compound 19, directly disrupt the interaction between WDR5 and N-Myc.[3][4] This has several key consequences:

-

Reduced N-Myc recruitment to chromatin: By blocking the WDR5-N-Myc interaction, these inhibitors prevent the efficient localization of N-Myc to the promoter regions of its target genes.

-

Decreased expression of N-Myc target genes: The reduced chromatin binding of N-Myc leads to a downregulation of its transcriptional program, including genes involved in cell cycle progression and metabolism.

-

Induction of p53: Inhibition of the WDR5/N-Myc complex leads to decreased MDM2 expression, resulting in the stabilization and activation of p53.[3] Activated p53 can then induce cell cycle arrest and apoptosis.

-

Inhibition of cell proliferation and induction of apoptosis: The combined effects of cell cycle arrest and p53-mediated apoptosis lead to a potent anti-proliferative effect in neuroblastoma cells.[3]

WIN-site inhibitors , such as OICR-9429, primarily disrupt the interaction between WDR5 and the MLL complex. This leads to:

-

Reduced H3K4 trimethylation: By dissociating the MLL complex from WDR5, these inhibitors decrease the levels of the activating H3K4me3 mark at N-Myc target genes.[3]

-

Downregulation of gene expression: The altered epigenetic landscape contributes to the repression of N-Myc target gene expression.

-

Cell cycle arrest and apoptosis: Similar to WBM-site inhibitors, WIN-site inhibitors can also induce cell cycle arrest and apoptosis in neuroblastoma cells.[3]

Interestingly, studies have shown a synergistic effect when combining WBM- and WIN-site inhibitors, suggesting that targeting both axes of WDR5 function could be a more effective therapeutic strategy.[3]

Quantitative Data on WDR5 Inhibitor Activity

The following tables summarize the in vitro efficacy of representative WDR5 inhibitors in various neuroblastoma cell lines.

Table 1: Anti-proliferative Activity of WDR5 WBM-site Inhibitor (Compound 19)

| Cell Line | MYCN Status | EC50 (µM) | Citation |

| IMR-32 | Amplified | 12.34 | [3][4] |

| LAN-5 | Amplified | 14.89 | [3][4] |

| SK-N-AS | Non-amplified | Moderate Inhibition | [3] |

Table 2: Anti-proliferative Activity of WDR5 WIN-site Inhibitor (OICR-9429)

| Cell Line | MYCN Status | EC50 (µM) | Citation |

| T24 (Bladder Cancer) | Not Applicable | 67.74 | [5] |

| UM-UC-3 (Bladder Cancer) | Not Applicable | 70.41 | [5] |

Note: Specific EC50 values for OICR-9429 in neuroblastoma cell lines were not available in the searched literature, though it is reported to have inhibitory activity.

Signaling Pathways and Experimental Workflows

WDR5-N-Myc Signaling Pathway in Neuroblastoma

Caption: WDR5-N-Myc signaling pathway in neuroblastoma and points of intervention by inhibitors.

Experimental Workflow for Assessing WDR5 Inhibitor Efficacy

Caption: A typical experimental workflow to evaluate the efficacy of WDR5 inhibitors.

Detailed Experimental Protocols

Cell Proliferation Assay (CCK-8)

This protocol is adapted from standard Cell Counting Kit-8 (CCK-8) assay procedures.[6][7][8][9]

Materials:

-

Neuroblastoma cell lines (e.g., IMR-32, LAN-5)

-

Complete culture medium

-

96-well cell culture plates

-

WDR5 inhibitor stock solution

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed neuroblastoma cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of the WDR5 inhibitor in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the EC50 value using appropriate software.

Co-Immunoprecipitation (Co-IP) for WDR5-N-Myc Interaction

This protocol is based on general co-immunoprecipitation principles and findings from studies that have successfully demonstrated this interaction.[1][10][11][12]

Materials:

-

Neuroblastoma cells treated with WDR5 inhibitor or vehicle

-

Non-denaturing lysis buffer (e.g., RIPA buffer without SDS)

-

Protease and phosphatase inhibitor cocktails

-

Antibody against N-Myc or WDR5 for immunoprecipitation

-

Protein A/G magnetic beads

-

Antibodies against WDR5 and N-Myc for Western blotting

-

SDS-PAGE and Western blotting reagents and equipment

Procedure:

-

Lyse the treated and control cells with non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the cell lysates by centrifugation.

-

Pre-clear the lysates by incubating with protein A/G magnetic beads.

-

Incubate a portion of the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-N-Myc) overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against WDR5 and N-Myc. A decrease in the co-immunoprecipitated protein in the inhibitor-treated sample indicates disruption of the interaction.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

This protocol is a generalized procedure based on established ChIP-Seq methodologies.[13][14][15][16]

Materials:

-

Neuroblastoma cells treated with WDR5 inhibitor or vehicle

-

Formaldehyde for cross-linking

-

Glycine to quench cross-linking

-

ChIP lysis buffer

-

Sonicator

-

Antibodies for ChIP (e.g., anti-N-Myc, anti-H3K4me3)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Reagents for library preparation and next-generation sequencing

Procedure:

-

Cross-link proteins to DNA in treated and control cells using formaldehyde.

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells and isolate the nuclei.

-

Sonically shear the chromatin to obtain DNA fragments of 200-500 bp.

-

Immunoprecipitate the chromatin with specific antibodies (e.g., anti-N-Myc, anti-H3K4me3) overnight at 4°C.

-

Capture the antibody-chromatin complexes with protein A/G magnetic beads.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin complexes and reverse the cross-links.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA.

-

Prepare sequencing libraries from the purified DNA and perform next-generation sequencing.

-

Analyze the sequencing data to identify genomic regions enriched for the protein of interest and assess changes upon inhibitor treatment.

RNA Sequencing (RNA-Seq)

This is a general protocol for RNA-Seq.[3][17][18][19]

Materials:

-

Neuroblastoma cells treated with WDR5 inhibitor or vehicle

-

RNA extraction kit (e.g., TRIzol)

-

DNase I

-

RNA quality assessment tools (e.g., Bioanalyzer)

-

mRNA purification kit (poly-A selection) or ribosomal RNA depletion kit

-

RNA fragmentation reagents

-

cDNA synthesis kit

-

Library preparation kit for next-generation sequencing

Procedure:

-

Lyse treated and control cells and extract total RNA using a suitable method.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Assess the quality and integrity of the RNA.

-

Enrich for mRNA using poly-A selection or deplete ribosomal RNA.

-

Fragment the RNA into smaller pieces.

-

Synthesize first and second-strand cDNA.

-

Perform end-repair, A-tailing, and adapter ligation to prepare the sequencing library.

-

Perform PCR amplification of the library.

-

Sequence the library using a next-generation sequencing platform.

-

Analyze the sequencing data to identify differentially expressed genes between inhibitor-treated and control samples.

Western Blotting for p53 and MDM2

This is a standard Western blotting protocol.[20][21][22]

Materials:

-

Neuroblastoma cells treated with WDR5 inhibitor or vehicle

-

Lysis buffer (e.g., RIPA buffer)

-

Protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p53, anti-MDM2, anti-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse treated and control cells and determine the protein concentration.

-

Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against p53, MDM2, and a loading control (e.g., actin) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative protein expression levels.

Conclusion

WDR5 represents a compelling therapeutic target in neuroblastoma, particularly in MYCN-amplified cases. Inhibitors of WDR5, targeting either the WIN-site or the WBM-site, disrupt the critical interaction between WDR5 and N-Myc, leading to the suppression of the N-Myc-driven oncogenic program. This results in the downregulation of key target genes, reactivation of the p53 tumor suppressor pathway, and ultimately, cell cycle arrest and apoptosis in neuroblastoma cells. The detailed mechanisms and protocols provided in this guide offer a comprehensive resource for researchers and drug developers working to advance novel therapies for this challenging pediatric cancer.

References

- 1. WDR5 facilitates recruitment of N-MYC to conserved WDR5 gene targets in neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery, evaluation and mechanism study of WDR5-targeted small molecular inhibitors for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery, evaluation and mechanism study of WDR5-targeted small molecular inhibitors for neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Cell proliferation assay (CCK-8) [bio-protocol.org]

- 7. cdn.thewellbio.com [cdn.thewellbio.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]

- 10. Interaction with WDR5 Promotes Target Gene Recognition and Tumorigenesis by MYC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]

- 13. biorxiv.org [biorxiv.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. content.protocols.io [content.protocols.io]

- 16. jewlscholar.mtsu.edu [jewlscholar.mtsu.edu]

- 17. Experiment < Expression Atlas < EMBL-EBI [ebi.ac.uk]

- 18. Experiment < Expression Atlas < EMBL-EBI [ebi.ac.uk]

- 19. An integrated single-cell RNA-seq map of human neuroblastoma tumors and preclinical models uncovers divergent mesenchymal-like gene expression programs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

A Technical Guide to the WDR5-WBM Site and its Inhibition by WDR5-IN-6

Executive Summary: WD repeat-containing protein 5 (WDR5) is a highly conserved scaffolding protein that plays a pivotal role in chromatin biology and gene regulation.[1][2] As a core component of several histone methyltransferase (HMT) complexes, including the SET1/MLL complexes, WDR5 is essential for the methylation of histone H3 at lysine 4 (H3K4), a key epigenetic mark associated with active gene transcription.[1][3] WDR5 features two distinct and druggable protein-protein interaction surfaces: the WDR5-interacting (WIN) site and the WDR5-binding motif (WBM) site.[4][5] While the WIN site has been the primary focus of drug discovery, the WBM site has emerged as a critical interface for the interaction with the oncoprotein MYC.[4][6] This guide provides an in-depth analysis of the WDR5 WBM site, its interaction with binding partners like MYC, and the mechanism by which the small molecule inhibitor WDR5-IN-6 targets this interface.

WDR5: A Central Scaffold in Epigenetic Regulation

WDR5 is a 334-residue protein characterized by a seven-bladed β-propeller structure, a common motif for mediating protein-protein interactions.[4][7][8] Its canonical function is to act as an essential scaffold for the assembly and catalytic activity of the SET1/MLL family of HMTs.[9][10][11] These complexes, composed of a catalytic MLL/SET1 subunit and core components WDR5, RBBP5, ASH2L, and DPY30 (collectively known as the WRAD subcomplex), are responsible for mono-, di-, and tri-methylation of H3K4.[6][11] The aberrant activity and overexpression of WDR5 and MLL complexes are linked to various malignancies, including MLL-rearranged leukemias and numerous solid tumors, establishing WDR5 as a compelling therapeutic target.[3][9][12]

All direct interactions with WDR5 occur at one of two sites on opposite faces of the protein: the WIN site and the WBM site.[5][13] This structural arrangement allows WDR5 to function as a molecular bridge, connecting different proteins and facilitating the assembly of large functional complexes on chromatin.[1][12]

The WDR5-Binding Motif (WBM) Site: An Interface for Oncogenic Factors

The WBM site is a shallow, hydrophobic cleft on the surface of WDR5.[5] It recognizes proteins that contain a WBM consensus sequence, defined as [ED]-[ED]-[IVL]-D-V-[VT].[14] Key binding partners for the WBM site include RBBP5, a core component of the WRAD complex, and the MYC family of oncoproteins.[4][5]

The WDR5-MYC Interaction

The interaction between WDR5 and MYC is critical for the latter's oncogenic function.[4] MYC proteins are transcription factors that are deregulated in up to 50% of human cancers.[4] WDR5 is required for the efficient recruitment of MYC to a subset of its genomic targets, particularly genes involved in protein synthesis and biomass accumulation, such as ribosomal protein genes (RPGs).[2][4][5] The interaction occurs when the MYC Box IIIb (MbIIIb) region of MYC, which contains a WBM, binds directly to the WBM site of WDR5.[4] This interaction is thought to anchor MYC to chromatin loci where WDR5 is already tethered via its WIN site.[15] Disruption of the WDR5-MYC interaction has been shown to impair MYC's ability to bind target genes, leading to reduced oncogenic potential.[4][15]

Structural studies of peptides and small molecules bound to the WBM site reveal key interactions. The binding of WBM-containing peptides involves hydrogen bonds with the sidechain of WDR5 residue Asn225 and interactions with a hydrophobic pocket (S1) formed by Leu240, Leu249, and Leu288.[4][6] This makes the WBM site a challenging but feasible target for small molecule inhibitors.

This compound: A WBM-Specific Inhibitor

This compound is a small molecule developed to specifically target the WBM site of WDR5.[16][17] By binding to this site, it acts as a competitive antagonist, preventing the interaction between WDR5 and WBM-containing proteins like MYC.

Binding Mechanism of this compound

While a co-crystal structure of WDR5 with this compound is not publicly available, its mechanism can be inferred from the structures of other WBM inhibitors.[6] this compound likely occupies the shallow hydrophobic cleft of the WBM site, mimicking the binding mode of the WBM peptide.[6][15] This binding is expected to disrupt the key interactions necessary for MYC binding, thereby displacing MYC from WDR5 and preventing its recruitment to target gene promoters. This leads to the downregulation of MYC-driven transcriptional programs and subsequent inhibition of cell proliferation, particularly in MYC-dependent cancers like neuroblastoma.[4][16] Notably, this compound has demonstrated synergistic anti-tumor activity when combined with WIN site inhibitors, suggesting that dual blockade of both WDR5 interaction sites is a powerful therapeutic strategy.[16][17]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and other relevant WDR5 inhibitors and binding partners.

| Compound/Peptide | Target Site | Assay Type | Value | Cell Line/System | Reference(s) |

| This compound | WBM | Proliferation | EC50 = 12.34 µM | IMR32 Neuroblastoma | [16] |

| This compound | WBM | Proliferation | EC50 = 14.89 µM | LAN5 Neuroblastoma | [16] |

| Compound 7k | WBM | Binding Affinity | Kd = 69 nM; Ki = 107 nM | Biochemical | [6][18] |

| OICR-9429 | WIN | Binding Affinity | Kd = 93 ± 28 nM | Biochemical | [9] |

| WDR5-IN-1 | WIN | Binding Affinity | Kd < 0.02 nM | Biochemical | [17] |

| WDR5-IN-4 (C6) | WIN | Binding Affinity | Kd = 0.1 nM | Biochemical | [17] |

| MLL1 Peptide | WIN | Binding Affinity | Kd = 120 nM | Biochemical | [10][19] |

| Histone H3 (unmodified) | WIN | Binding Affinity | Kd = 3.3 µM | Biochemical | [20] |

| Histone H3 (K4me2) | WIN | Binding Affinity | Kd = 1.02 µM | Biochemical | [20] |

Key Experimental Protocols

The characterization of the WDR5-WBM interaction and its inhibitors relies on a suite of biophysical, biochemical, and cellular assays.

Protocol 1: Fluorescence Polarization (FP) Assay for Binding Affinity

This assay measures the disruption of the interaction between a fluorescently labeled peptide (e.g., FITC-MYC MbIIIb peptide) and WDR5 by a competitive inhibitor.

-

Reagents: Purified recombinant WDR5 protein, FITC-labeled MYC peptide, assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20), inhibitor compound (this compound) serially diluted in DMSO.

-

Procedure: a. In a 384-well, low-volume black plate, add a fixed concentration of WDR5 and FITC-MYC peptide. The concentrations should be optimized to be near the Kd of the peptide-protein interaction to ensure assay sensitivity. b. Add serial dilutions of the inhibitor compound to the wells. Include DMSO-only controls (for 100% binding) and buffer-only controls (for 0% binding). c. Incubate the plate at room temperature for 30-60 minutes to reach equilibrium. d. Measure fluorescence polarization on a plate reader with appropriate excitation (485 nm) and emission (535 nm) filters.

-

Data Analysis: Plot the millipolarization (mP) values against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can be converted to a Ki using the Cheng-Prusoff equation.

Protocol 2: Co-Immunoprecipitation (Co-IP) for Cellular Target Engagement

This method validates that an inhibitor disrupts the WDR5-MYC interaction within a cellular environment.

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., a MYC-amplified neuroblastoma line) to ~80% confluency. Treat cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 4-6 hours).

-

Lysis: Harvest and wash the cells with cold PBS. Lyse the cells in a non-denaturing Co-IP lysis buffer (e.g., Tris-buffered saline with 0.5% NP-40 and protease/phosphatase inhibitors).

-

Immunoprecipitation: a. Pre-clear the cell lysates with Protein A/G agarose beads. b. Incubate a portion of the pre-cleared lysate with an anti-WDR5 antibody (or an isotype control IgG) overnight at 4°C. c. Add fresh Protein A/G beads to capture the antibody-protein complexes. Incubate for 2-4 hours.

-

Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binders. Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer.

-

Western Blotting: Separate the eluted proteins and input lysates by SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against MYC and WDR5 to detect the co-precipitated protein and the immunoprecipitated protein, respectively.

-

Analysis: A reduction in the amount of MYC detected in the WDR5 immunoprecipitate from inhibitor-treated cells compared to the control indicates successful disruption of the interaction.

Conclusion and Future Directions

The WBM site of WDR5 is a critical protein-protein interaction domain that serves as a lynchpin for the oncogenic function of MYC. Small molecule inhibitors like this compound, which specifically target this site, represent a promising therapeutic strategy for MYC-driven cancers.[4][15][16] They function by competitively blocking the WDR5-MYC interaction, thereby preventing MYC recruitment to key gene targets and inhibiting cancer cell proliferation.[15][16]

Future research will focus on improving the drug-like properties of WBM inhibitors to enable in vivo studies and clinical translation.[4] Furthermore, the observed synergy between WBM and WIN site inhibitors highlights the potential for combination therapies that could more effectively dismantle the oncogenic machinery scaffolded by WDR5.[16] this compound and similar compounds will remain invaluable as chemical probes to further dissect the complex biology of WDR5 and its multifaceted roles in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WD Repeat Domain 5 Inhibitors for Cancer Therapy: Not What You Think - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Kinetics of the multitasking high-affinity Win binding site of WDR5 in restricted and unrestricted conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WDR5 - Wikipedia [en.wikipedia.org]

- 9. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. portlandpress.com [portlandpress.com]

- 11. journals.biologists.com [journals.biologists.com]

- 12. pnas.org [pnas.org]

- 13. Structural studies of WDR5 in complex with MBD3C WIN motif reveal a unique binding mode - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Impact of WIN site inhibitor on the WDR5 interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. medchemexpress.com [medchemexpress.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. WDR5 WBM site inhibitor 7k | WDR5 WBM site inhibitor | Probechem Biochemicals [probechem.com]

- 19. portlandpress.com [portlandpress.com]

- 20. Histone H3 recognition and presentation by the WDR5 module of the MLL1 complex - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the downstream gene expression changes after WDR5-IN-6 treatment

For Researchers, Scientists, and Drug Development Professionals

Abstract

The WD40-repeat-containing protein 5 (WDR5) has emerged as a critical regulator of gene expression, primarily through its role as a core component of histone methyltransferase complexes, including the Mixed-Lineage Leukemia (MLL) complex.[1][2] Its inhibition has shown significant promise in preclinical cancer studies.[1] WDR5-IN-6 is a specific inhibitor that targets the WDR5-binding motif (WBM) site, disrupting its interaction with key proteins and leading to downstream alterations in gene expression.[3] This technical guide provides an in-depth analysis of the molecular consequences of this compound treatment, focusing on the resulting changes in the transcriptome. We will delve into the established experimental protocols for assessing these changes and present quantitative data from relevant studies in a clear, comparative format. Furthermore, this guide will utilize Graphviz diagrams to visually represent the key signaling pathways and experimental workflows, offering a comprehensive resource for researchers in this field.

Introduction: WDR5 as a Therapeutic Target

WDR5 is a highly conserved nuclear protein that acts as a scaffold for numerous chromatin-modifying complexes.[4][5] Its most prominent function is facilitating the assembly of the MLL/SET histone methyltransferase (HMT) complexes, which are responsible for the di- and tri-methylation of histone H3 at lysine 4 (H3K4me2/3).[1][4][6] These histone marks are strongly associated with active gene transcription.[7] By scaffolding these complexes, WDR5 plays a pivotal role in the activation of a wide array of genes, including those involved in cell proliferation, survival, and development.[1][8]

Aberrant WDR5 activity has been implicated in various cancers, including leukemia, breast cancer, prostate cancer, and glioblastoma, making it an attractive target for therapeutic intervention.[1][7] WDR5 inhibitors, such as this compound, are small molecules designed to disrupt the protein-protein interactions essential for WDR5's function.[3] These inhibitors typically target one of two key binding sites on WDR5: the "WIN" site or the "WBM" site.[9] this compound specifically targets the WBM site.[3] By blocking these interactions, WDR5 inhibitors effectively downregulate the expression of genes that promote cancer cell growth and survival, leading to reduced tumor proliferation.[1]

Mechanism of Action of this compound

This compound exerts its effects by disrupting the assembly and function of WDR5-containing protein complexes. The primary mechanism involves the inhibition of the interaction between WDR5 and other proteins, which is crucial for the catalytic activity of associated histone methyltransferases.

dot

References

- 1. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. WDR5 is a conserved regulator of protein synthesis gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WDR5 is a conserved regulator of protein synthesis gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WD Repeat Domain 5 Inhibitors for Cancer Therapy: Not What You Think - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Initial Characterization of WDR5-IN-6: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

WD repeat-containing protein 5 (WDR5) has emerged as a critical epigenetic regulator and a promising therapeutic target in various cancers, including neuroblastoma.[1] WDR5 acts as a scaffolding protein, playing a pivotal role in the assembly and function of multiple protein complexes, notably the histone methyltransferase (HMT) complexes responsible for histone H3 lysine 4 (H3K4) methylation.[2][3] This protein possesses two key interaction domains: the WIN (WDR5-Interacting) site and the WBM (WDR5-Binding Motif) site.[4] While many inhibitors have been developed to target the WIN site, disrupting the interaction with proteins like MLL1, the WBM site presents an alternative and compelling target. The WBM site is crucial for the interaction with proteins such as N-myc and RbBP5, making its inhibition a potential strategy to disrupt oncogenic signaling pathways.[1][5]

This technical guide details the discovery and initial characterization of WDR5-IN-6, a novel small molecule inhibitor that specifically targets the WBM site of WDR5.[5][6] this compound, also identified as compound 19 in the work by Han et al. (2023), has demonstrated potent anti-proliferative activity in neuroblastoma cell lines.[5][6] This document provides a comprehensive overview of its biological activity, the experimental protocols used for its characterization, and the underlying signaling pathways it modulates.

Quantitative Data Summary

The initial characterization of this compound has yielded quantitative data on its biological activity and binding affinity. These findings are summarized in the tables below for clarity and comparative analysis.

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | MYCN Status | EC50 (μM) | Citation |

| IMR32 | Neuroblastoma | Amplified | 12.34 | [5] |

| LAN5 | Neuroblastoma | Amplified | 14.89 | [5] |

| SK-N-AS | Neuroblastoma | Unamplified | Moderate Inhibition | [5] |

| HEK293T | Non-cancerous | N/A | No effect at 20 μM | [5] |

Table 2: Binding Affinity of this compound for WDR5

| Assay Method | Binding Constant (KD) (μM) | Citation |

| Surface Plasmon Resonance (SPR) | 36.8 | [7] |

Experimental Protocols

Detailed methodologies for the key experiments performed in the initial characterization of this compound are provided below. These protocols are intended to be sufficient for replication by skilled researchers.

Synthesis of this compound (Compound 19)

A representative synthetic protocol for this compound, a substituted triazole derivative, is outlined below, based on general synthetic methods for similar heterocyclic compounds.

Step 1: Synthesis of a Substituted Hydrazide.

-

To a solution of a commercially available substituted benzoic acid in methanol, add thionyl chloride dropwise at 0 °C.

-

Reflux the reaction mixture for 4-6 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the resulting ester in ethanol and add hydrazine hydrate.

-

Reflux the mixture for 12-16 hours.

-

Cool the reaction mixture and collect the precipitated hydrazide by filtration.

Step 2: Cyclization to form the Triazole Ring.

-

Dissolve the substituted hydrazide in a suitable solvent such as ethanol.

-

Add an appropriate orthoformate, for example, triethyl orthoformate, and a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).

-

Reflux the mixture for 8-12 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the triazole core structure.

Step 3: Functionalization of the Triazole Core.

-

To introduce the dichlorobenzene moiety, perform a Suzuki or a similar cross-coupling reaction.

-

Dissolve the triazole core in a suitable solvent system (e.g., dioxane and water).

-

Add 1,4-dichlorophenylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3).

-

Heat the reaction mixture under an inert atmosphere at 80-100 °C for 12-24 hours.

-

After cooling, extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final compound, this compound, by column chromatography or recrystallization.

Cell Proliferation Assay (CCK-8)

The anti-proliferative activity of this compound was determined using the Cell Counting Kit-8 (CCK-8) assay.

-

Cell Seeding: Seed neuroblastoma cells (IMR32, LAN5, SK-N-AS) and HEK293T cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium.[8] Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 10 µL of the diluted compound solutions to the respective wells.[2] For the control wells, add 10 µL of vehicle (e.g., DMSO diluted in medium).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[5]

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[2]

-

Final Incubation: Incubate the plates for 1-4 hours at 37°C.[2]

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[9]

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the EC50 values using a suitable software (e.g., GraphPad Prism).

Surface Plasmon Resonance (SPR) for Binding Affinity

The binding affinity of this compound to WDR5 was determined by Surface Plasmon Resonance (SPR).

-

Protein Immobilization: Immobilize recombinant human WDR5 protein on a sensor chip (e.g., CM5) using standard amine coupling chemistry.[10]

-

Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+).

-

Binding Measurement: Inject the different concentrations of this compound over the sensor chip surface. Measure the association and dissociation phases in real-time.

-

Regeneration: After each cycle, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.

-

Data Analysis: Analyze the resulting sensorgrams using a 1:1 Langmuir binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[4]

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-tumor effects by targeting the WBM site of WDR5, thereby disrupting its interaction with key oncogenic proteins, particularly N-myc in the context of neuroblastoma.[1][5]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Impact of WIN site inhibitor on the WDR5 interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. isres.org [isres.org]

- 9. researchgate.net [researchgate.net]

- 10. WDR5 WBM site inhibitor 7k | WDR5 WBM site inhibitor | Probechem Biochemicals [probechem.com]

The Oncogenic Role of WDR5 in Pediatric Cancers: A Technical Guide for Researchers and Drug Development Professionals

Abstract: WD repeat domain 5 (WDR5) is emerging as a critical oncogenic driver and a promising therapeutic target in a range of pediatric malignancies. Canonically known as a core component of the Mixed Lineage Leukemia (MLL)/SET1 histone methyltransferase complexes, WDR5 is essential for catalyzing histone H3 lysine 4 trimethylation (H3K4me3), a key mark of active transcription. However, its oncogenic functions extend beyond this role. WDR5 acts as a crucial cofactor and chromatin recruiter for MYC-family oncoproteins, particularly N-MYC in neuroblastoma, driving the expression of genes essential for protein synthesis and tumor maintenance. This guide provides an in-depth examination of the molecular mechanisms underpinning WDR5's role in pediatric cancers, including neuroblastoma, high-grade gliomas, rhabdoid tumors, and acute myeloid leukemia. We detail the key signaling pathways, present quantitative data on WDR5 expression and its clinical correlations, and outline methodologies for critical experiments. Furthermore, we explore the burgeoning landscape of WDR5-targeted therapeutics, from protein-protein interaction inhibitors to targeted degraders, highlighting a new frontier in pediatric cancer therapy.

Introduction to WDR5: A Multifunctional Epigenetic Regulator

WD repeat domain 5 (WDR5) is a highly conserved nuclear protein characterized by a seven-bladed beta-propeller structure. It serves as a central scaffolding protein within multiple chromatin-modifying complexes, playing a pivotal role in gene regulation.[1][2] Its functions are primarily mediated through two key interaction surfaces:

-

The WIN (WDR5-Interaction) Site: A deep, arginine-binding cavity on the top surface of the protein. This site is crucial for tethering WDR5 to chromatin by engaging with arginine-containing motifs in proteins like MLL1 and histone H3.[3][4][5]

-

The WBM (WDR5-Binding Motif) Site: A shallower cleft on the side of the protein that interacts with partners containing a "WBM" motif, most notably MYC-family oncoproteins and the MLL complex component RbBP5.[2][5][6]

Through these interactions, WDR5 is integral to the assembly and activity of H3K4 methyltransferase complexes and acts as a direct facilitator of oncoprotein function, placing it at the nexus of epigenetic regulation and oncogenesis.[1][7][8]

Core Oncogenic Mechanisms of WDR5 in Pediatric Cancers

WDR5 drives tumorigenesis through two primary, interconnected mechanisms: facilitating epigenetic activation via H3K4 methylation and acting as a direct cofactor for potent oncoproteins like N-MYC.

Scaffolding MLL/SET1 Complexes and Promoting H3K4 Trimethylation

WDR5 is an indispensable component of the WRAD complex (WDR5, RbBP5, ASH2L, DPY30), which is the core catalytic unit for SET1/MLL family histone methyltransferases.[9][10] These enzymes are responsible for mono-, di-, and tri-methylation of histone H3 at lysine 4 (H3K4me1/2/3). H3K4me3, in particular, is a robust epigenetic mark found at the promoters of actively transcribed genes.[1][11] In cancer, the WDR5-MLL axis is hijacked to maintain high-level expression of oncogenes, including the HOX genes in MLL-rearranged leukemia.[3]

A Critical Cofactor for MYC-Family Oncoproteins

A central oncogenic function of WDR5 is its direct interaction with and recruitment of MYC-family transcription factors (c-MYC and N-MYC) to chromatin.[7][8][12] MYC proteins bind to the WBM site on WDR5.[5][8] This interaction is essential for MYC to access a large proportion of its target genes, particularly a conserved set of protein synthesis genes (PSGs) involved in ribosome biogenesis and biomass accumulation.[5][12][13] By facilitating MYC's binding to these targets, WDR5 sustains the high metabolic and proliferative rate required for tumor growth.[5][12]

WDR5's Role in Specific Pediatric Cancers

WDR5 has been identified as a key dependency in several aggressive pediatric cancers.

Neuroblastoma

In neuroblastoma, particularly MYCN-amplified subtypes, WDR5 is a critical cofactor for the N-MYC oncoprotein.[11][14] Elevated WDR5 levels are an independent predictor of poor overall survival in neuroblastoma patients.[14] The mechanism involves a direct transcriptional axis where N-MYC first upregulates WDR5 expression. Subsequently, WDR5 and N-MYC form a complex at target gene promoters, such as that of MDM2, leading to H3K4 trimethylation and transcriptional activation.[11][14] The resulting increase in MDM2, a p53 E3 ubiquitin ligase, promotes the degradation of p53, thereby suppressing apoptosis and driving tumorigenesis.[6][14]

| Parameter | Finding | Cell Lines / Patient Cohort | Reference |

| WDR5 & N-Myc Protein Expression | Positive correlation between WDR5 and N-Myc protein levels. | 59 human neuroblastoma samples | [15] |

| WDR5 Expression & Patient Survival | High WDR5 protein expression is an independent predictor of poor overall survival. | 59 human neuroblastoma patients | [14][15] |

| WDR5 Knockdown Effect | RNAi-mediated attenuation of WDR5 leads to growth inhibition and apoptosis. | BE(2)-C and CHP134 cells | [11][15] |

Pediatric High-Grade Gliomas (pHGG)

In glioblastoma (GBM), a common and lethal form of pHGG, WDR5 is indispensable for the maintenance of therapy-resistant cancer stem cells (CSCs).[9][16][17] Its expression is significantly elevated in gliomas compared to normal brain tissue and is associated with a higher WHO malignancy grade.[9][18][19] Functional genomics screens have identified WDR5 as essential for the survival of CSCs within the SOX2-enriched niche.[9][16] WDR5 maintains the CSC state by upholding the H3K4me3 landscape at genes critical for self-renewal and pluripotency, including those regulated by the core transcription factors SOX2 and OCT4.[9][16]

| Parameter | Finding | Cancer Type | Reference |

| WDR5 RNA Expression | Significantly elevated in GBM compared to normal brain tissue from GTEx. | Glioblastoma (TCGA, CGGA, CBTN datasets) | [9][16] |

| WDR5 & Malignancy | WDR5 expression is significantly associated with WHO-grade malignancy. | Pediatric gliomas | [18][19] |

| WDR5 Function | Essential for CSC growth, self-renewal, and in vivo tumor growth. | Glioblastoma patient-derived organoids and CSCs | [9][16][17] |

Rhabdoid Tumors

Rhabdoid tumors are aggressive pediatric cancers driven by the loss of the SMARCB1 tumor suppressor.[20] While WDR5 inhibition in many cancers triggers a p53-dependent apoptotic response, the growth response of rhabdoid tumor cells to WDR5 WIN site inhibitors is notably p53-independent.[20][21] This unique characteristic creates a therapeutic opportunity. Researchers have demonstrated that combining a WDR5 WIN site inhibitor with an HDM2 antagonist (which stabilizes p53) results in a synergistic blockade of rhabdoid tumor cell proliferation in vitro.[20][21]

Pediatric Acute Myeloid Leukemia (AML)

WDR5 plays a well-established role in leukemias, particularly those with MLL1 gene rearrangements (MLLr), which are common in pediatric AML.[3][22] In MLLr-AML, the fusion MLL protein requires interaction with WDR5 to drive the expression of leukemogenic genes like HOXA9.[1] WDR5 expression is significantly higher in both AML and Acute Lymphoblastic Leukemia (ALL) patient samples compared to normal bone marrow.[22][23] Furthermore, high WDR5 expression correlates with high MLL1 expression.[22] Targeted degradation of WDR5 has proven highly effective at suppressing malignant growth in patient-derived MLLr-AML models.[24][25]

| Parameter | Finding | Patient Cohort | Reference |

| WDR5 mRNA Expression | Significantly increased in AML and ALL patient samples vs. normal bone marrow. | AML and ALL patients | [23] |

| WDR5 & MLL1 Expression | High WDR5 expression is significantly associated with high MLL1 expression. | AML and ALL patients | [22] |

| WDR5 Knockdown Effect | Induces proliferation arrest and apoptosis in leukemia cell lines. | Nalm6 (B-ALL) and U937 (AML) cells | [22] |

Therapeutic Targeting of WDR5

The dependence of various pediatric cancers on WDR5 makes it an attractive therapeutic target. Several strategies are being pursued to disrupt its function.

-

WIN Site Inhibitors: These small molecules (e.g., OICR-9429, MM-401) bind to the arginine-binding pocket, displacing WDR5 from chromatin.[3][26] This disrupts the function of the MLL complex and, critically, inhibits the expression of WDR5-bound protein synthesis genes, leading to a "translational choke," nucleolar stress, and p53-dependent cell death.[3][20][27]

-

WBM Site Inhibitors: This is a more recent strategy aimed at directly disrupting the WDR5-MYC protein-protein interaction.[28] These agents have shown potent activity in neuroblastoma cell lines, and combining them with WIN site inhibitors produces a highly synergistic anti-tumor effect.[28]

-

PROTAC Degraders: Proteolysis Targeting Chimeras (e.g., MS67) are bifunctional molecules that link WDR5 to an E3 ubiquitin ligase, leading to its targeted degradation.[24] This approach has been shown to be more effective than simple interaction inhibitors at suppressing WDR5-regulated gene transcription and inhibiting AML cell proliferation in vitro and in vivo.[24][25]

| Inhibitor Class | Example(s) | Target Site | Mechanism of Action | Tested In (Pediatric) | Reference |

| WIN Site Inhibitor | OICR-9429, MM-401, C6 | WIN Site | Displaces WDR5 from chromatin, inhibits MLL activity and protein synthesis gene expression. | MLLr-Leukemia, Neuroblastoma, Rhabdoid Tumors | [3][20][26][29] |

| WBM Site Inhibitor | Compound 19 | WBM Site | Disrupts the WDR5/N-Myc protein-protein interaction. | Neuroblastoma | [28] |

| PROTAC Degrader | MS67 | Whole Protein | Induces proteasomal degradation of WDR5 via VHL E3 ligase. | MLLr-Leukemia (AML) | [24][25] |

Key Experimental Protocols

Investigating the function of WDR5 requires a combination of genomic, proteomic, and cellular assays.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is used to identify the genome-wide binding sites of WDR5 and assess how its occupancy changes upon inhibitor treatment.

Objective: To map the locations of WDR5 on chromatin in pediatric cancer cells.

Methodology:

-

Cell Culture and Cross-linking: Culture pediatric cancer cells (e.g., BE(2)C neuroblastoma cells) to ~80% confluency. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 0.75-1% directly to the media and incubating for 10 minutes at room temperature.[30]

-

Quenching and Cell Lysis: Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM for 10 minutes.[30] Harvest cells, wash with ice-cold PBS, and lyse the cells to release nuclei.

-

Chromatin Shearing: Resuspend nuclei in a lysis buffer and sonicate the chromatin to an average fragment size of 200-600 bp.[31] Verify fragment size using agarose gel electrophoresis.

-

Immunoprecipitation (IP): Pre-clear the sheared chromatin with Protein A/G beads. Incubate the chromatin overnight at 4°C with an anti-WDR5 antibody (or an IgG control).[4]

-

Immune Complex Capture: Add Protein A/G beads to the chromatin-antibody mixture to capture the immune complexes.

-

Washing: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.[31]

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the formaldehyde cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the immunoprecipitated DNA using a PCR purification kit.[4]

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align reads to the reference genome, call peaks using software like MACS2, and perform downstream analysis (e.g., peak annotation, motif analysis, differential binding).[16]

Peptide Pulldown Assay

This assay is used to identify proteins from a nuclear extract that bind to specific histone modifications, a key aspect of WDR5's function.

Objective: To validate the interaction of WDR5 with modified histone tails.

Methodology:

-

Peptide Immobilization: Synthesize biotinylated histone H3 peptides (e.g., unmodified, H3K4me3).[32] Resuspend lyophilized peptides in PBS.

-

Bead Preparation: Wash streptavidin-coated magnetic beads three times in PBS/0.1% Triton X-100.

-

Peptide Binding: Incubate the beads with the biotinylated peptides to allow for immobilization.[32]

-

Nuclear Extract Incubation: Incubate the peptide-bound beads with nuclear extract from pediatric cancer cells.

-

Washing: Wash the beads extensively to remove non-specific binders.

-

Elution: Elute the bound proteins from the beads using an elution buffer (e.g., high salt or low pH) or by boiling in SDS-PAGE loading buffer.

-

Analysis: Resolve the eluted proteins by SDS-PAGE and analyze by Western blotting using an anti-WDR5 antibody to confirm its presence in the H3K4me3 pulldown but not the unmodified control.[32]

NanoBRET™ Protein-Protein Interaction Assay

This is a proximity-based assay to measure protein interactions in living cells, ideal for validating target engagement of WDR5 inhibitors.

Objective: To quantify the WDR5-Histone H3 interaction in live cells and measure its disruption by small molecules.

Methodology:

-

Plasmid Construction: Create expression vectors for WDR5 fused to a NanoLuc® (NLuc) luciferase (the energy donor) and Histone H3.3 fused to a HaloTag® (the energy acceptor).[2]

-

Cell Transfection: Co-transfect HEK293T or U2OS cells with the NLuc-WDR5 and HaloTag-H3.3 plasmids. The optimal ratio of donor to acceptor plasmid must be determined empirically.[2]

-

Labeling and Treatment: Add the fluorescent HaloTag® ligand (the acceptor fluorophore) to the media. Treat the transfected cells with varying concentrations of a WDR5 inhibitor (e.g., OICR-9429) or DMSO control for a defined period (e.g., 4 hours).[2]

-

Signal Detection: Add the NLuc substrate (furimazine) to the cells.

-

BRET Measurement: Measure the light emission at two wavelengths simultaneously: one for the donor (NLuc, ~460 nm) and one for the acceptor (HaloTag® ligand, >600 nm).

-

Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. A decrease in the ratio in inhibitor-treated cells compared to the control indicates disruption of the WDR5-H3 interaction.[2]

Conclusion and Future Directions

WDR5 has been unequivocally established as a potent and multi-faceted oncogenic driver in a variety of high-risk pediatric cancers. Its dual roles in epigenetic programming and MYC-family oncoprotein function make it a linchpin in the molecular circuitry of these tumors. The development of specific inhibitors targeting its distinct interaction surfaces—the WIN and WBM sites—as well as potent PROTAC degraders, represents a highly promising avenue for novel therapeutic intervention.

Future research should focus on several key areas:

-

Biomarker Discovery: Identifying robust biomarkers to predict which patients are most likely to respond to WDR5-targeted therapies.

-

Combination Strategies: Systematically exploring synergistic combinations, such as the dual WIN/WBM site inhibition in neuroblastoma or WDR5/HDM2 inhibition in rhabdoid tumors, to overcome resistance and enhance efficacy.[21][28]

-

Mechanisms of Resistance: Understanding the potential mechanisms by which tumor cells may develop resistance to WDR5 inhibitors to inform the next generation of therapies.

-

Clinical Translation: Advancing the most promising WDR5 inhibitors and degraders into clinical trials for pediatric cancer patients with high unmet medical needs.

Targeting WDR5 offers a rational, mechanism-based strategy to attack fundamental vulnerabilities in pediatric cancer cells, providing hope for more effective and less toxic treatments.

References

- 1. The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WDR5 and histone H3 interaction cell assay report – openlabnotebooks.org [openlabnotebooks.org]

- 3. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. mdpi.com [mdpi.com]

- 6. Discovery, evaluation and mechanism study of WDR5-targeted small molecular inhibitors for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interaction with WDR5 Promotes Target Gene Recognition and Tumorigenesis by MYC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interaction with WDR5 promotes target gene recognition and tumorigenesis by MYC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. mdpi.com [mdpi.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. klebergfoundation.org [klebergfoundation.org]

- 13. WDR5 facilitates recruitment of N-MYC to conserved WDR5 gene targets in neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. WDR5 Supports an N-Myc Transcriptional Complex That Drives a Protumorigenic Gene Expression Signature in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Synergistic action of WDR5 and HDM2 inhibitors in SMARCB1-deficient cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. WDR5 high expression and its effect on tumorigenesis in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Discovery, evaluation and mechanism study of WDR5-targeted small molecular inhibitors for neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Breaking up MYC-WDR5 to counter cancers | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]

- 30. WDR5 is a conserved regulator of protein synthesis gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Identifying novel proteins recognizing histone modifications using peptide pull-down assay - PMC [pmc.ncbi.nlm.nih.gov]

WDR5: A Pivotal Transcriptional Co-activator in Gene Regulation and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

WD repeat-containing protein 5 (WDR5) has emerged as a critical transcriptional co-activator, playing a central role in the regulation of gene expression through its function as a core component of several histone methyltransferase complexes. This guide provides a comprehensive overview of the function of WDR5, with a particular focus on its role within the Mixed Lineage Leukemia (MLL) and SET1 complexes, which are responsible for the methylation of histone H3 at lysine 4 (H3K4). Dysregulation of WDR5 activity is increasingly implicated in a variety of human diseases, most notably cancer, making it a compelling target for therapeutic intervention. This document details the molecular mechanisms of WDR5-mediated transcriptional activation, presents quantitative data on its key interactions, and provides detailed protocols for essential experimental techniques used to investigate its function. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the complex regulatory networks involving WDR5.

Introduction: The Role of WDR5 in Transcriptional Regulation

WDR5 is a highly conserved protein characterized by a seven-bladed beta-propeller structure formed by WD40 repeats.[1] This structure serves as a scaffold for the assembly of multi-protein complexes that regulate chromatin structure and gene expression.[1] The most well-characterized function of WDR5 is its role as an essential component of the MLL/SET1 family of histone methyltransferase complexes.[2][3] These complexes catalyze the mono-, di-, and tri-methylation of H3K4, epigenetic marks predominantly associated with active gene transcription.[2][4]

WDR5 acts as a crucial adaptor protein, bridging the interaction between the catalytic subunit of the MLL/SET1 complexes and the histone H3 tail.[5][6] This interaction is fundamental for the proper enzymatic activity of the complex and the subsequent deposition of H3K4 methylation marks at target gene promoters and enhancers.[5] Beyond its role in histone methylation, WDR5 has been shown to interact with a variety of other proteins, including transcription factors such as c-Myc, further highlighting its multifaceted role as a transcriptional co-activator.[2]

The aberrant function of WDR5 has been linked to the pathogenesis of numerous cancers, including acute myeloid leukemia (AML), glioblastoma, and breast cancer, where it contributes to the maintenance of a cancer stem cell state and the expression of oncogenic gene programs.[7][8] This has spurred the development of small molecule inhibitors targeting the WDR5 interaction interfaces as a promising therapeutic strategy.[8][9]

Quantitative Data: WDR5 Binding Affinities

The function of WDR5 as a scaffold and co-activator is intrinsically linked to its binding affinities for various interacting partners. The following tables summarize key quantitative data from the literature.

Table 1: Binding Affinities of WDR5 with Histone H3 Peptides

| Interacting Partner | Modification | Dissociation Constant (Kd) | Method |

| Histone H3 (1-14) | Unmodified | 3.3 ± 0.2 µM | Surface Plasmon Resonance |

| Histone H3 (1-14) | K4me1 | 8.7 ± 0.3 µM | Surface Plasmon Resonance |

| Histone H3 (1-14) | K4me2 | 1.02 ± 0.05 µM | Surface Plasmon Resonance |

| Histone H3 (1-14) | K4me3 | 7.8 ± 0.2 µM | Surface Plasmon Resonance |

| Histone H3 | Unmodified | 8.71 ± 0.94 µM | Isothermal Titration Calorimetry |

| Histone H3 | Q5ser | 4.02 ± 0.39 µM | Isothermal Titration Calorimetry |

| Histone H3 | K4me3 | 8.22 ± 0.54 µM | Isothermal Titration Calorimetry |

Data compiled from references[4][10].

Table 2: Binding Affinities of WDR5 with MLL Peptides and Small Molecule Inhibitors

| Interacting Partner | Dissociation Constant (Kd) / Inhibition Constant (Ki) / IC50 | Method |

| MLL1 peptide (WIN motif) | 0.12 µM (Kd) | Fluorescence Polarization |

| MLL1 peptide (Ac-ARA-NH2) | 120 nM (Ki) | Fluorescence Polarization |

| MLL1 peptide (Ac-ART-NH2) | 20 nM (Ki) | Fluorescence Polarization |

| OICR-9429 | 93 ± 28 nM (KD) | Not Specified |

| OICR-9429 | 24 nM (KD) | Biacore |

| OICR-9429 | 52 nM (KD) | Isothermal Titration Calorimetry |

| OICR-9429 | 64 ± 4 nM (Kdisp) | Peptide Displacement Assay |

| MM-401 | < 1 nM (Ki) | Not Specified |

| MM-401 | 0.9 nM (IC50 for WDR5-MLL1 interaction) | Not Specified |

| MM-401 | 0.32 µM (IC50 for MLL1 activity) | Not Specified |

Data compiled from references[3][7][9][11][12][13].

Signaling and Functional Pathways

The role of WDR5 as a transcriptional co-activator is best understood in the context of the multi-protein complexes it helps to assemble and the downstream effects on gene expression.

Caption: WDR5 in the MLL/SET1 complex.

This diagram illustrates the central role of WDR5 in the MLL/SET1 histone methyltransferase complex. WDR5 acts as a scaffold, interacting with the catalytic subunit (e.g., MLL1) via its WIN (WDR5-Interacting) motif and also presenting the N-terminal tail of histone H3 to the complex.[6] This coordinated assembly is essential for the catalytic activity of MLL1, leading to the trimethylation of H3K4 (H3K4me3), a hallmark of transcriptionally active chromatin, which in turn promotes the expression of target genes.[2]

Key Experimental Protocols

Investigating the function of WDR5 requires a combination of molecular and cellular biology techniques. The following sections provide detailed protocols for three key experimental approaches.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is a powerful technique to identify the genome-wide localization of WDR5 and its associated histone modifications.

Caption: Chromatin Immunoprecipitation Sequencing (ChIP-seq) Workflow.

Protocol:

-

Cell Cross-linking:

-

Harvest cultured cells (approximately 1-5 x 107 cells per IP).

-

Resuspend cells in 10 ml of fresh culture medium.

-

Add formaldehyde to a final concentration of 1% and incubate at room temperature for 10 minutes with gentle rotation to cross-link proteins to DNA.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

-

Wash cells twice with ice-cold PBS.

-

-

Cell Lysis and Chromatin Shearing:

-

Resuspend the cell pellet in cell lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, plus protease inhibitors).

-

Incubate on ice for 10 minutes.

-

Sonicate the lysate to shear chromatin to an average fragment size of 200-600 bp. Optimization of sonication conditions is critical.

-

Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

-

-

Immunoprecipitation:

-

Dilute the chromatin with ChIP dilution buffer (e.g., 16.7 mM Tris-HCl pH 8.0, 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS).

-

Pre-clear the chromatin with Protein A/G magnetic beads for 1 hour at 4°C.

-

Incubate the pre-cleared chromatin with a ChIP-grade anti-WDR5 antibody overnight at 4°C with rotation.

-

Add Protein A/G magnetic beads and incubate for an additional 2-4 hours at 4°C to capture the antibody-chromatin complexes.

-

-

Washing and Elution:

-

Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound proteins and DNA.

-

Elute the chromatin from the beads using a freshly prepared elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).

-

-

Reverse Cross-linking and DNA Purification:

-

Add NaCl to the eluate to a final concentration of 200 mM and incubate at 65°C for at least 6 hours to reverse the cross-links.

-

Treat with RNase A and Proteinase K to remove RNA and protein, respectively.

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.

-

-

Library Preparation and Sequencing:

-

Quantify the purified DNA.

-

Prepare a sequencing library according to the manufacturer's instructions (e.g., Illumina).

-

Perform high-throughput sequencing.

-

-

Data Analysis:

-

Align sequenced reads to the reference genome.

-

Perform peak calling to identify regions of WDR5 enrichment.

-

Conduct downstream analyses such as motif discovery and gene ontology analysis.

-

(Protocol adapted from references[14][15][16][17][18])

Co-immunoprecipitation (Co-IP)

Co-IP is used to identify proteins that interact with WDR5 in vivo.

Caption: Co-immunoprecipitation (Co-IP) Workflow.

Protocol:

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, plus protease and phosphatase inhibitors).

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Pre-clearing:

-

Add control IgG (of the same species as the primary antibody) and Protein A/G magnetic beads to the cell lysate.

-

Incubate for 1 hour at 4°C with rotation to reduce non-specific binding.

-

Pellet the beads and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Add the anti-WDR5 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold lysis buffer.

-

-

Elution:

-

Elute the protein complexes from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Alternatively, for mass spectrometry analysis, elute with a low pH buffer (e.g., 0.1 M glycine, pH 2.5) and neutralize immediately.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

For Western blot analysis, transfer the proteins to a membrane and probe with antibodies against suspected interacting proteins.

-

For identification of novel interactors, subject the eluate to mass spectrometry analysis.

-

(Protocol adapted from references[1][6][19][20][21])

In Vitro Histone Methyltransferase (HMT) Assay

This assay measures the enzymatic activity of the MLL complex and the role of WDR5 in this process.

Caption: In Vitro Histone Methyltransferase (HMT) Assay Workflow.

Protocol:

-

Reaction Setup:

-

Prepare a reaction mixture containing:

-

Recombinant MLL complex (including MLL catalytic domain, WDR5, RBBP5, and ASH2L).

-

Histone substrate (e.g., recombinant histone H3 or H3 peptides).

-

Radioactive S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM) as the methyl donor.

-

HMT reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT).

-

-

-

Incubation:

-

Initiate the reaction by adding the enzyme complex to the reaction mixture.

-

Incubate at 30°C for a defined period (e.g., 60 minutes).

-

-

Reaction Termination and Detection:

-

Filter Paper Assay:

-

Spot a portion of the reaction mixture onto P81 phosphocellulose filter paper.

-

Wash the filter paper multiple times with sodium carbonate buffer to remove unincorporated [3H]-SAM.

-

Measure the radioactivity retained on the filter paper using a scintillation counter.

-

-

SDS-PAGE and Autoradiography:

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Separate the reaction products by SDS-PAGE.

-

Treat the gel with a fluorographic enhancer, dry the gel, and expose it to X-ray film to visualize the methylated histones.

-

-

-

Data Analysis:

-

Quantify the amount of [3H]-methyl group incorporation to determine the HMT activity.

-

Compare the activity of the complete MLL complex with that of a complex lacking WDR5 to assess its role in enzymatic function.

-

(Protocol adapted from references[5][8][22][23][24])

Conclusion and Future Directions

WDR5 is a bona fide transcriptional co-activator with a well-established role in H3K4 methylation and gene activation. Its involvement in a multitude of cellular processes and its dysregulation in diseases such as cancer have positioned it as a significant target for therapeutic development. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further explore the multifaceted functions of WDR5.

Future research will likely focus on elucidating the broader WDR5 interactome and its context-dependent functions in different cellular environments. The development of more potent and specific WDR5 inhibitors will be crucial for translating our understanding of WDR5 biology into effective clinical therapies. A deeper comprehension of the signaling pathways governed by WDR5 will undoubtedly unveil new avenues for therapeutic intervention in a range of human diseases.

References

- 1. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 2. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. OICR-9429 | Structural Genomics Consortium [thesgc.org]

- 4. Histone H3 recognition and presentation by the WDR5 module of the MLL1 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. axonmedchem.com [axonmedchem.com]

- 8. Detection and Quantification of Histone Methyltransferase Activity In Vitro | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Analysis of the Binding of Mixed Lineage Leukemia 1 (MLL1) and Histone 3 Peptides to WD Repeat Domain 5 (WDR5) for the Design of Inhibitors of the MLL1–WDR5 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]

- 15. Cross-linking ChIP-seq protocol | Abcam [abcam.com]

- 16. Chromatin immunoprecipitation - Wikipedia [en.wikipedia.org]

- 17. An optimized chromatin immunoprecipitation protocol using Staph-seq for analyzing genome-wide protein-DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. bitesizebio.com [bitesizebio.com]

- 21. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 22. researchgate.net [researchgate.net]

- 23. In Vitro Assays to Measure Histone Methyltransferase Activity Using Different Chromatin Substrates | Springer Nature Experiments [experiments.springernature.com]

- 24. Assay Development for Histone Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

WDR5-IN-6: A Targeted Approach to Inhibit Cell Proliferation and Induce Apoptosis in Cancer Cells

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

WD repeat-containing protein 5 (WDR5) has emerged as a critical scaffold protein in numerous cellular processes, and its dysregulation is implicated in the pathogenesis of various cancers. As a key component of multiple protein complexes, WDR5 plays a pivotal role in chromatin modification and gene transcription. This technical guide delves into the preclinical data surrounding WDR5-IN-6, a small molecule inhibitor targeting the WDR5-binding motif (WBM) site. We will explore its impact on cell proliferation and apoptosis, detailing the underlying mechanism of action and providing comprehensive experimental protocols. This document aims to equip researchers and drug development professionals with the essential knowledge to evaluate and potentially utilize this compound in oncology research and development.